molecular formula C12H13N3 B13269350 6-Methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine

6-Methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine

Cat. No.: B13269350
M. Wt: 199.25 g/mol
InChI Key: RBTYWGLNVKRMIM-UHFFFAOYSA-N
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Description

6-Methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine is an organic compound with the molecular formula C12H13N3 This compound features a pyridine ring substituted with a methyl group and a pyridin-3-ylmethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine typically involves the reaction of 3-methylpyridin-2-amine with pyridin-3-ylmethyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as toluene or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts such as magnesium oxide nanoparticles have been explored to improve reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of a radical initiator like benzoyl peroxide.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Halogenated pyridine derivatives.

Scientific Research Applications

6-Methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions or biological receptors, thereby modulating their activity. The compound’s effects are mediated through pathways involving electron transfer, hydrogen bonding, and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with other molecules, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

6-methyl-N-(pyridin-3-ylmethyl)pyridin-3-amine

InChI

InChI=1S/C12H13N3/c1-10-4-5-12(9-14-10)15-8-11-3-2-6-13-7-11/h2-7,9,15H,8H2,1H3

InChI Key

RBTYWGLNVKRMIM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)NCC2=CN=CC=C2

Origin of Product

United States

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